molecular formula C16H20N2O2S2 B6922609 N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide

Cat. No.: B6922609
M. Wt: 336.5 g/mol
InChI Key: RJOLFOQWIKWRBI-UHFFFAOYSA-N
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Description

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxycyclohexyl group, a thiophene ring, and a thiazole ring

Properties

IUPAC Name

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-20-16(6-3-2-4-7-16)11-18-14(19)13-9-17-15(22-13)12-5-8-21-10-12/h5,8-10H,2-4,6-7,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOLFOQWIKWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CNC(=O)C2=CN=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the methoxycyclohexyl derivative, followed by the introduction of the thiophene and thiazole rings through a series of coupling reactions. Key reagents and conditions often include:

    Methoxycyclohexyl derivative synthesis: This step may involve the methoxylation of cyclohexylmethyl chloride using sodium methoxide in methanol.

    Thiophene ring introduction: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Thiazole ring formation: This step may involve the cyclization of a suitable precursor, such as a thiourea derivative, under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-[(1-methoxycyclohexyl)methyl]-2-furan-3-yl-1,3-thiazole-5-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[(1-methoxycyclohexyl)methyl]-2-thiophen-3-yl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and thiazole rings provides a versatile platform for further functionalization and exploration of new applications.

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